molecular formula C24H19N5O3 B6489205 2-[4-(2-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-phenylacetamide CAS No. 1216646-30-8

2-[4-(2-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-phenylacetamide

Cat. No.: B6489205
CAS No.: 1216646-30-8
M. Wt: 425.4 g/mol
InChI Key: IELBKFSMICZSQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the triazoloquinoxaline class, characterized by a fused triazole and quinoxaline core with a 2-methylphenoxy substituent at position 4 and an N-phenylacetamide side chain. The acetamide moiety enhances solubility and bioavailability, while the 2-methylphenoxy group may influence target selectivity .

Properties

IUPAC Name

2-[4-(2-methylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N5O3/c1-16-9-5-8-14-20(16)32-23-22-27-28(15-21(30)25-17-10-3-2-4-11-17)24(31)29(22)19-13-7-6-12-18(19)26-23/h2-14H,15H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IELBKFSMICZSQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

It is known that similar [1,2,4]triazolo[4,3-a]quinoxaline derivatives have shown promising antiviral and antimicrobial activities. Therefore, it can be inferred that this compound may interact with certain proteins or enzymes that are crucial for the life cycle of viruses or bacteria.

Biochemical Pathways

Similar compounds have been found to exhibit cytotoxicity and antiviral activity. This suggests that the compound may interfere with the cellular processes necessary for the survival and replication of the pathogen.

Result of Action

Similar compounds have been found to exhibit cytotoxicity, suggesting that this compound may induce cell death in the pathogen, thereby inhibiting its growth or replication.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Core Structure Substituents Molecular Weight Reported Activity
Target Compound Triazoloquinoxaline 4-(2-Methylphenoxy), N-phenylacetamide ~435.45 g/mol† Inferred anticancer potential (based on triazoloquinoxaline analogs)
N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides Quinoxaline Sulfanyl-acetamide, 3-phenyl ~350–400 g/mol In vitro anticancer activity (IC₅₀: 1–10 µM against leukemia cells)
6-(2-Amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives Benzo[b][1,4]oxazinone Pyrimidine-4-yl, substituted phenyl ~400–450 g/mol Antiproliferative activity (specific targets not disclosed)
F842-0825 (2-[4-(2,3-dimethylphenoxy)-1-oxo-triazoloquinoxalin-2-yl]-N-(2,4-dimethylphenyl)acetamide) Triazoloquinoxaline 4-(2,3-Dimethylphenoxy), N-(2,4-dimethylphenyl)acetamide ~463.52 g/mol Screening compound; structural optimization for enhanced lipophilicity
3-(4-Oxo-2-phenylquinazolin-3(4H)-yl) derivatives Quinazolinone Substituted phenyl, oxo group at position 4 ~300–350 g/mol Anticancer activity (IC₅₀: 5–20 µM against MDA-MB-231 breast cancer cells)

†Calculated based on IUPAC data .

Key Observations:

Quinazolinone derivatives prioritize hydrogen bonding via their oxo group, whereas the triazoloquinoxaline’s fused nitrogen-rich system enables broader heterocyclic interactions .

Substituent Effects: The 2-methylphenoxy group in the target compound likely balances lipophilicity and metabolic stability. The N-phenylacetamide side chain in the target compound mirrors trends in sulfanyl-acetamide analogs , but replaces sulfur with oxygen, which may reduce oxidative degradation risks.

Pharmacological Implications: Triazoloquinoxaline derivatives generally outperform quinoxaline analogs in anticancer assays due to improved cellular uptake and kinase inhibition . Quinazolinones exhibit comparable activity but target different pathways (e.g., TACE inhibition), highlighting the scaffold-dependent mechanism of action.

Research Findings and Limitations

  • Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to F842-0825 , involving Ullmann coupling for phenoxy attachment and amide bond formation. However, yields may be lower than benzooxazinone derivatives due to steric hindrance.
  • Biological Data Gaps: While quinazolinones and sulfanyl-acetamides have robust activity data, the target compound requires empirical validation to confirm hypothesized efficacy.
  • Structural Optimization: F842-0825’s dimethyl substitutions suggest that minor modifications to the target compound’s phenoxy or acetamide groups could enhance potency or pharmacokinetics.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.